2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide
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Overview
Description
2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide is an organic compound with the molecular formula C14H14N2O2 It is a derivative of acetohydrazide, where the acetohydrazide moiety is linked to a biphenyl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide typically involves the reaction of 4-biphenylol with chloroacetyl chloride to form 2-(4-biphenyloxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions generally include:
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Step 1: Formation of 2-(4-biphenyloxy)acetyl chloride
Reagents: 4-biphenylol, chloroacetyl chloride
Solvent: Dichloromethane (DCM)
Catalyst: Triethylamine (TEA)
Temperature: 0-5°C
Reaction Time: 2-3 hours
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Step 2: Formation of 2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide
Reagents: 2-(4-biphenyloxy)acetyl chloride, hydrazine hydrate
Solvent: Ethanol
Temperature: Room temperature
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production methods for 2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted acetohydrazides.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its bioactive properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-([1,1’-Biphenyl]-2-yloxy)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylthio)-N’-((1,1’-biphenyl)-4-ylmethylene)acetohydrazide
Uniqueness
2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide is unique due to its specific biphenyl substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-phenylphenoxy)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-16-14(17)10-18-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSUINOGBWHSJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365766 |
Source
|
Record name | 2-[([1,1'-Biphenyl]-4-yl)oxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84161-08-0 |
Source
|
Record name | 2-[([1,1'-Biphenyl]-4-yl)oxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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